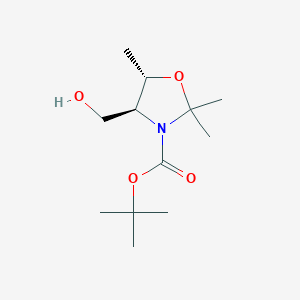![molecular formula C12H17N3O B1519416 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide CAS No. 1251922-83-4](/img/structure/B1519416.png)
1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide
Overview
Description
“1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide” is a chemical compound with the CAS Number 1251922-83-4 . It has a molecular weight of 219.28 and a molecular formula of C12H17N3O .
Molecular Structure Analysis
The molecular structure of “1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide” consists of a five-membered pyrrolidine ring attached to a carboxamide group and a phenyl ring with an amino group . The pyrrolidine ring is a nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Toxicological Studies and Exposure Analysis
Research on related compounds often focuses on understanding their toxicological profiles, mechanisms of action, and effects of exposure. For example, studies on heterocyclic amines such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) investigate the formation, exposure, and potential carcinogenic effects of these compounds in cooked meats (Turesky et al., 2013). These studies often involve the development of biomarkers for exposure assessment and understanding the metabolism of the compounds through the identification of metabolites in human urine and other biological samples.
Metabolism and Pharmacokinetics
Research on related pyridine derivatives also focuses on their metabolism and pharmacokinetics in humans. For instance, studies on specific inhibitors or pharmacological agents provide detailed insights into absorption, metabolism, excretion, and the identification of metabolites in humans. An example is the study on vildagliptin, a dipeptidyl peptidase 4 inhibitor, where the absorption, metabolism, and excretion pathways were elucidated, demonstrating the compound's extensive metabolism and the role of various metabolic pathways in its disposition (He et al., 2009).
Mechanism of Action and Toxic Effects
Understanding the mechanism of action and toxic effects of chemical compounds is a critical area of research. This includes investigating the effects of exposure to specific compounds on human health, such as the development of toxic encephalopathy and methemoglobinemia after exposure to 5-amino-2-(trifluoromethyl)pyridine (Tao et al., 2022). Such studies are crucial for assessing the safety, risks, and potential therapeutic or adverse effects of compounds.
Future Directions
Pyrrolidine compounds, including “1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide”, hold promise in the field of drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacological potential of these compounds and developing efficient synthesis methods .
properties
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-5-2-1-4-9(10)8-15-7-3-6-11(15)12(14)16/h1-2,4-5,11H,3,6-8,13H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDTMFDMGDPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)


![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)


![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519349.png)
![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)

![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)

